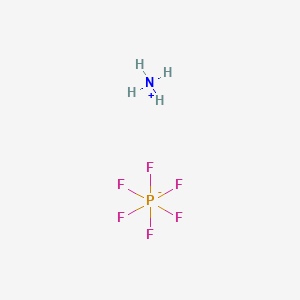![molecular formula C7H3FN4 B126257 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 155601-83-5](/img/structure/B126257.png)
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that possesses a unique chemical structure, making it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile possesses a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is its high potency and selectivity. This compound has been shown to possess potent biological activity at low concentrations, making it suitable for further research and development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile. One area of research is the development of novel analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a promising compound with potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves the reaction of 2-cyano-3-fluoropyridine with hydrazine hydrate in the presence of a catalyst. This reaction yields 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a white solid. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
155601-83-5 |
|---|---|
Nombre del producto |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
Fórmula molecular |
C7H3FN4 |
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-2-1-4-5(3-9)11-12-7(4)10-6/h1-2H,(H,10,11,12) |
Clave InChI |
CHIMJWCBUYESMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
SMILES canónico |
C1=CC(=NC2=NNC(=C21)C#N)F |
Sinónimos |
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



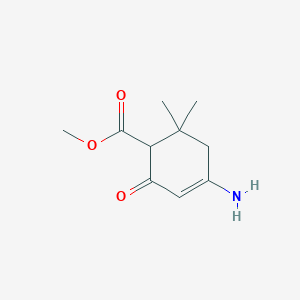

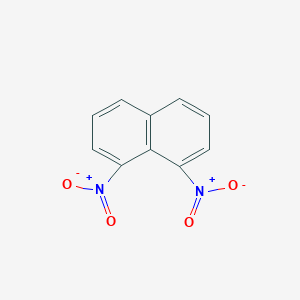


![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
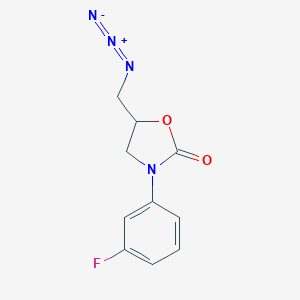

![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
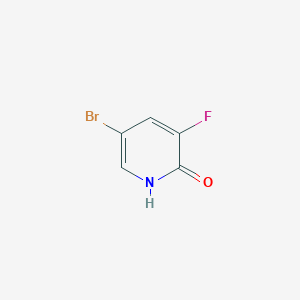
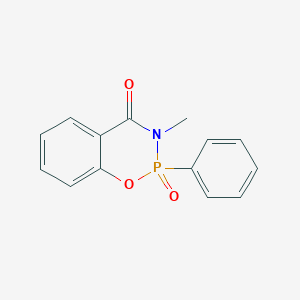

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
